molecular formula C13H9BrN2OS B8321683 4-(5-Bromo-4-methyl-2-thienyl)-1-phthalazinone

4-(5-Bromo-4-methyl-2-thienyl)-1-phthalazinone

Cat. No. B8321683
M. Wt: 321.19 g/mol
InChI Key: SEJMPQQJQPDLBG-UHFFFAOYSA-N
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Patent
US05462941

Procedure details

1.70 g of o-(5-bromo-2-thenoyl)benzoic acid and hydrazine hydrate were dissolved in 40 ml of ethanol, and the solution was refluxed for 4 hours. After cooling the solution, it was crystallized by adding ether, thereby obtaining 315 mg of 4-(5-bromo-4-methyl-2-thienyl)-1-phthalazinone.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11](O)=O)=O)=[CH:4][CH:3]=1.[OH2:18].[NH2:19][NH2:20].[CH2:21](O)C>>[Br:1][C:2]1[S:6][C:5]([C:7]2[C:9]3[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:11](=[O:18])[NH:20][N:19]=2)=[CH:4][C:3]=1[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution, it
CUSTOM
Type
CUSTOM
Details
was crystallized
ADDITION
Type
ADDITION
Details
by adding ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(S1)C1=NNC(C2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.